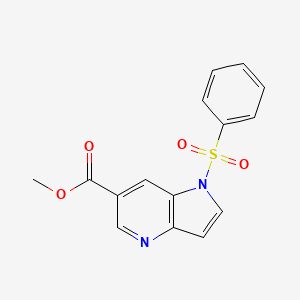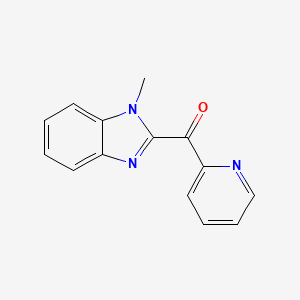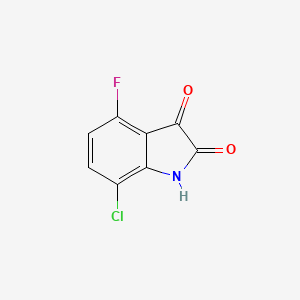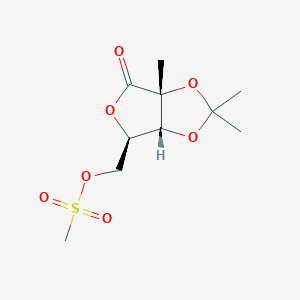
4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
“4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride” is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride” are characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Novel Polyamides Synthesis
Researchers have synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers, developed using a specific diamine containing pyridine and trifluoromethylphenyl groups, exhibit remarkable properties such as high glass transition temperatures, thermal stability, and low dielectric constants. Such materials have potential applications in electronics due to their transparency, flexibility, and strength, alongside low moisture absorption rates (Xiao-Ling Liu et al., 2013).
Ionic Liquid Catalysts for Organic Synthesis
Sulfonic acid functionalized pyridinium chloride has been synthesized and characterized, showing efficacy as a homogeneous and reusable catalyst. This catalyst facilitates the solvent-free synthesis of various organic compounds, including tetrahydrobenzo[a]-xanthen-11-ones and hexahydroquinolines, through one-pot multi-component condensation reactions. Such advancements underscore the compound's role in promoting efficient and environmentally friendly organic synthesis processes (A. R. Moosavi‐Zare et al., 2013).
Environmental Applications and Alternatives to PFOS
A study identified novel polyfluorinated ether sulfonates, including a 6:2 chlorinated variant, as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry. These alternatives, used uniquely in China, indicate the broader utility of fluorinated sulfonates in reducing environmental and health impacts associated with PFOS, showcasing the potential for safer industrial processes (Ting Ruan et al., 2015).
Novel Synthetic Methodologies
Research has explored the synthesis of difluoromethyl 2-pyridyl sulfone as a new reagent for gem-difluoroolefination of aldehydes and ketones. This demonstrates the compound's utility in creating fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their altered physical and biological properties (Yanchuan Zhao et al., 2010).
Safety And Hazards
“4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO2S/c7-3-1-4(6(9)10)11-2-5(3)14(8,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLUKDJJFFUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethyl)pyridine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)


![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
